Cas no 103106-19-0 (7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-(9CI))
![7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-(9CI) structure](https://de.kuujia.com/scimg/cas/103106-19-0x500.png)
103106-19-0 structure
Produktname:7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-(9CI)
7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-(9CI)
- 7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,1...
- 7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-di
- napyradiomycin C2
- 3,4a,16-trichloro-6,8-dihydroxy-2,2,13-trimethyl-17-methylidene-2,3,4,4a-tetrahydro-10a,7-oct[2]enobenzo[g]chromene-5,10-dione
- 7,18a-Methano-6,10-metheno-5H-cyclohexadeca(b)pyran-5,19-dione, 3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-
- 3,4a,13-Trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-7,18a-methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione
- 103106-19-0
- (3E)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione
- NPD-C2
-
- Inchi: InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+
- InChI-Schlüssel: TUASWIIAAPWHMO-KPKJPENVSA-N
- Lächelt: ClC1CCC(C)=CCC23C(C4=CC(O)=C(C(=C4C(C2(CC(Cl)C(C)(C)O3)Cl)=O)O)CC1=C)=O |t:5|
Berechnete Eigenschaften
- Genaue Masse: 512.092407g/mol
- Monoisotopenmasse: 512.092407g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 0
- Komplexität: 901
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 83.8Ų
- Molekulargewicht: 513.8g/mol
7,18a-Methano-6,10-metheno-5H-cyclohexadeca[b]pyran-5,19-dione,3,4a,13-trichloro-2,3,4,4a,11,12,13,14,15,18-decahydro-9,20-dihydroxy-2,2,16-trimethyl-12-methylene-(9CI) Verwandte Literatur
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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